(2R,3R,11bR)-10-Hydroxy-3-isobutyl-9-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate
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Overview
Description
The compound (2R,3R,11bR)-10-Hydroxy-3-isobutyl-9-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate is a complex organic molecule with significant applications in medicinal chemistry. It is known for its potential therapeutic effects and is often studied for its role in treating various neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of (2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-yl with L-valine under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide , and reducing agents like sodium borohydride or lithium aluminum hydride . The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may regenerate the original alcohol .
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It is known to modulate neurotransmitter levels by inhibiting the vesicular monoamine transporter 2 (VMAT2), which plays a crucial role in the storage and release of neurotransmitters . This modulation helps in alleviating symptoms of neurological disorders by balancing neurotransmitter levels in the brain.
Comparison with Similar Compounds
Similar Compounds
Tetrabenazine: Another VMAT2 inhibitor used in the treatment of hyperkinetic movement disorders.
Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.
Uniqueness
The uniqueness of (2R,3R,11bR)-10-Hydroxy-3-isobutyl-9-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate lies in its specific stereochemistry and functional groups, which contribute to its distinct pharmacological profile and therapeutic potential .
Properties
Molecular Formula |
C23H36N2O4 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(2R,3R,11bR)-10-hydroxy-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C23H36N2O4/c1-13(2)8-16-12-25-7-6-15-9-21(28-5)19(26)10-17(15)18(25)11-20(16)29-23(27)22(24)14(3)4/h9-10,13-14,16,18,20,22,26H,6-8,11-12,24H2,1-5H3/t16-,18-,20-,22+/m1/s1 |
InChI Key |
SINQHIBYEFZMSB-ZLLBNUPZSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)C)N)O)OC |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)O)OC |
Origin of Product |
United States |
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